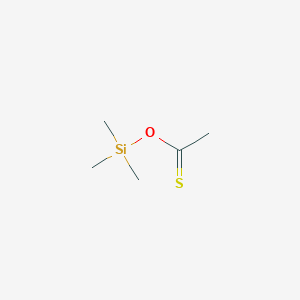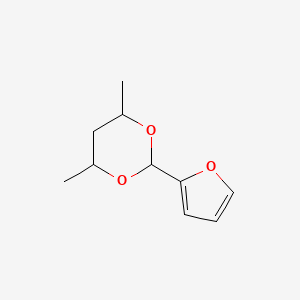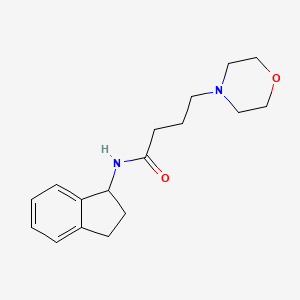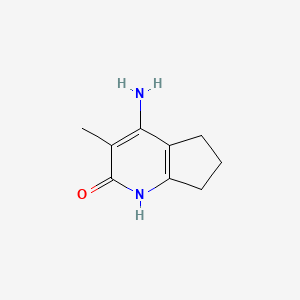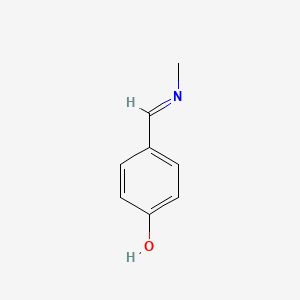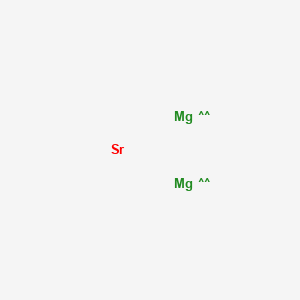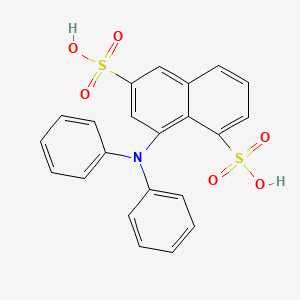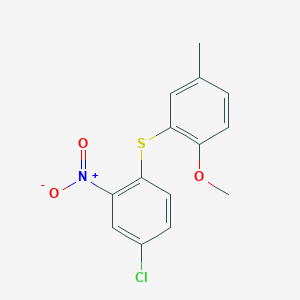
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chloro-nitrophenyl group, a sulfanyl linkage, and methoxy and methyl substituents on a benzene ring. The combination of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring through nitration using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride or chlorine gas.
Thioether Formation: Formation of the sulfanyl linkage by reacting the chlorinated nitrophenyl compound with a thiol derivative.
Methoxylation: Introduction of the methoxy group through methylation using reagents like dimethyl sulfate or methyl iodide.
Methylation: Addition of a methyl group to the benzene ring using Friedel-Crafts alkylation with methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Chlorine gas, bromine, aluminum chloride.
Major Products Formed
Amines: Reduction of the nitro group yields amines.
Halogenated Derivatives: Substitution reactions can introduce halogens like chlorine or bromine to the aromatic ring.
科学研究应用
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl linkage and methoxy group can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-methoxy-4-methylbenzene
- 4-Chloro-2-nitrophenyl sulfide
- 1-Methoxy-4-methylbenzene
Uniqueness
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and chloro groups, along with the sulfanyl linkage, makes it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
6332-40-7 |
|---|---|
分子式 |
C14H12ClNO3S |
分子量 |
309.8 g/mol |
IUPAC 名称 |
2-(4-chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-3-5-12(19-2)14(7-9)20-13-6-4-10(15)8-11(13)16(17)18/h3-8H,1-2H3 |
InChI 键 |
YPLRRSWEYCVLGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


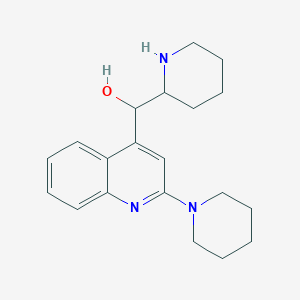
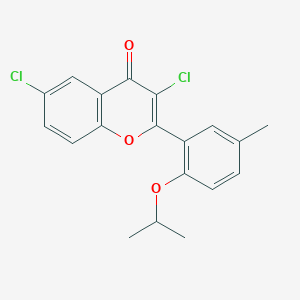
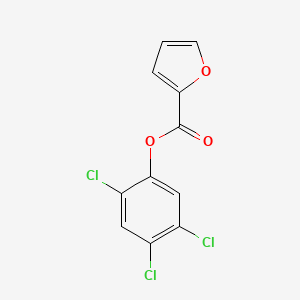
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
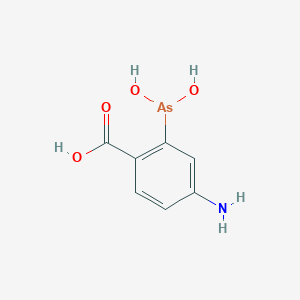
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
